molecular formula C10H19NO2 B8293805 Methyl 2-(3-aminocycloheptyl)acetate

Methyl 2-(3-aminocycloheptyl)acetate

Cat. No.: B8293805
M. Wt: 185.26 g/mol
InChI Key: TXLHIYYIDOEIPA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-(3-aminocycloheptyl)acetate is a methyl ester derivative featuring a seven-membered cycloheptane ring substituted with an amino group at the 3-position and an acetate moiety. This compound is structurally unique due to its medium-sized aliphatic ring, which confers distinct steric and electronic properties compared to smaller (e.g., cyclopentane) or aromatic rings.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 2-(3-aminocycloheptyl)acetate

InChI

InChI=1S/C10H19NO2/c1-13-10(12)7-8-4-2-3-5-9(11)6-8/h8-9H,2-7,11H2,1H3

InChI Key

TXLHIYYIDOEIPA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1CCCCC(C1)N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations: Cycloheptyl vs. Aromatic and Heterocyclic Groups

  • Ethyl 2-(Substituted Imidazolyl)acetates () : Ethyl esters with imidazole-based substituents (e.g., 2-phenyl-5-(4-chlorophenyl)-1H-imidazol-4-yl) exhibit aromatic and heterocyclic motifs. These compounds are studied for their biological activities, such as enzyme inhibition, but differ from the target compound in ring size (imidazole vs. cycloheptane) and ester group (ethyl vs. methyl). The rigid imidazole ring may reduce conformational flexibility compared to the cycloheptane .
  • Methyl 2-(3-aminophenyl)acetate Hydrochloride (): This analog substitutes the cycloheptyl group with a phenyl ring. The hydrochloride salt form improves stability and aqueous solubility .

Amino Group Positioning and Reactivity

  • Methyl 2-(3-aminophenoxy)acetate (): Features an aminophenoxy linker, introducing oxygen into the structure. The ether linkage alters electronic properties and hydrogen-bonding capacity compared to the direct cycloheptyl-amino linkage in the target compound .
  • Methyl 2-{[(3-fluorophenyl)methyl]amino}acetate (): Incorporates a fluorinated benzylamine group. The fluorine atom increases electronegativity and metabolic stability, while the benzyl group adds steric bulk absent in the cycloheptyl derivative .

Ester Variations and Functional Roles

  • Methyl Aceto Acetate (): A simple methyl ester without cyclic or amino substituents. Used as a pharmaceutical intermediate, its lack of complex substituents limits steric hindrance, making it a versatile precursor in synthesis .
  • Methyl 2-[Bis(benzylthio)phosphoryl]acetate (): A specialized Horner–Wadsworth–Emmons reagent.

Data Table: Key Properties of Methyl 2-(3-aminocycloheptyl)acetate and Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Applications/Properties Reference
This compound C₁₀H₁₇NO₂ 183.25 Not reported Pharmaceutical intermediate N/A
Methyl 2-(3-aminophenyl)acetate HCl C₉H₁₂ClNO₂ 201.65 167–170 Salt form enhances stability
Methyl Aceto Acetate C₅H₈O₃ 116.12 Not reported Versatile synthesis precursor
Ethyl 2-(4-chlorophenyl-imidazolyl)acetate C₁₈H₁₆ClN₂O₂ 333.79 Not reported Enzyme inhibition studies

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